molecular formula C18H17N5O4S B2572570 3-methyl-2-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2310145-88-9

3-methyl-2-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2572570
CAS RN: 2310145-88-9
M. Wt: 399.43
InChI Key: GIVFKSZZIUJUQC-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Sulfonamides like the specified compound are often synthesized through innovative chemical reactions. For example, Greig et al. (2001) explored the synthesis of novel cyclic sulfonamides via intramolecular Diels-Alder reactions, indicating the versatility of sulfonamides in chemical synthesis and the potential for creating diverse molecular architectures for various applications (Greig, Tozer, & Wright, 2001).

Antimicrobial and Antibacterial Applications

Sulfonamides have been studied for their antimicrobial properties. Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, which showed high antibacterial activities. This suggests that sulfonamide derivatives could be potent agents against bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Corrosion Inhibition

Sulfonamide compounds have applications in materials science, particularly in corrosion inhibition. Rahmani et al. (2018) evaluated oxazole derivatives as corrosion inhibitors on mild steel, highlighting the protective efficiency of such compounds in industrial applications (Rahmani et al., 2018).

Antioxidant Properties

The antioxidant activity of sulfonamide compounds has been investigated, with some derivatives showing potential as antioxidant agents. This property is critical in preventing oxidative stress, which is linked to various diseases and aging processes. Padmaja et al. (2014) synthesized a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) with significant antioxidant activity, demonstrating the therapeutic potential of sulfonamide derivatives in managing oxidative stress-related conditions (Padmaja et al., 2014).

properties

IUPAC Name

3-methyl-2-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-22-16-11-14(7-8-17(16)27-18(22)24)28(25,26)21-15(12-23-19-9-10-20-23)13-5-3-2-4-6-13/h2-11,15,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVFKSZZIUJUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC(CN3N=CC=N3)C4=CC=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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